molecular formula C13H7F3N2O2S B2993428 1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid CAS No. 887360-86-3

1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid

Cat. No.: B2993428
CAS No.: 887360-86-3
M. Wt: 312.27
InChI Key: IBFRNWNJNFZWRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is a heterocyclic compound featuring a fused thieno[2,3-c]pyrazole core. Key structural attributes include:

  • Molecular Formula: C₁₃H₇F₃N₂O₂S
  • Functional Groups: A phenyl group at position 1, a trifluoromethyl (-CF₃) group at position 3, and a carboxylic acid (-COOH) at position 5 ().
  • Physicochemical Properties:
    • Molecular Weight: 312.02 g/mol
    • Predicted Collision Cross-Section (CCS): 167.3 Ų (for [M+H]+ adduct) ().

This compound is commercially available as a building block for drug discovery (). Its trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, while the carboxylic acid moiety enables derivatization into amides or esters for pharmacological optimization.

Properties

IUPAC Name

1-phenyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3N2O2S/c14-13(15,16)10-8-6-9(12(19)20)21-11(8)18(17-10)7-4-2-1-3-5-7/h1-6H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBFRNWNJNFZWRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=C(S3)C(=O)O)C(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid typically involves multiple steps, starting with the construction of the thieno[2,3-c]pyrazole core. One common approach is the cyclization of appropriately substituted thiophenes with hydrazines under acidic conditions. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and safety. The use of automated synthesis platforms can also streamline the production process, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: The compound can be reduced to remove the trifluoromethyl group or modify other functional groups.

  • Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing various substituents.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.

  • Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be employed.

  • Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) are used.

Major Products Formed:

  • Oxidation: Esters, amides, and other carboxylic acid derivatives.

  • Reduction: Derivatives lacking the trifluoromethyl group or modified functional groups.

  • Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-Phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe to study biological systems, particularly in understanding enzyme-substrate interactions.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting various diseases.

  • Industry: The compound's unique properties make it valuable in the development of advanced materials and coatings.

Mechanism of Action

The mechanism by which 1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to certain receptors or enzymes, leading to biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The following table highlights key differences between the target compound and its analogs:

Compound Name Core Structure Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features/Applications Evidence
1-Phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid Thieno[2,3-c]pyrazole 1-Ph, 3-CF₃, 5-COOH C₁₃H₇F₃N₂O₂S 312.02 Building block for drug design 8, 14
N-(4-Ethoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide Thieno[2,3-c]pyrazole 1-Me, 3-CF₃, 5-CONH(4-EtOPh) C₁₇H₁₅F₃N₃O₂S 406.38 Amide derivative; potential bioactivity 2
1-(4-Chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid Thieno[2,3-c]pyrazole 1-(4-ClPh), 3-Me, 5-COOH C₁₃H₉ClN₂O₂S 292.75 Chlorophenyl group enhances lipophilicity 11
1-(3-Cyanophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid Pyrazole (non-fused) 1-(3-CNPh), 3-CF₃, 5-COOH C₁₂H₆F₃N₃O₂ 281.19 Simplified core; cyanophenyl for π-π stacking 15
1-Methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid (2-mercapto-ethyl)-amide Thieno[2,3-c]pyrazole 1-Me, 3-CF₃, 5-CONH(CH₂SH) C₁₀H₁₀F₃N₃OS₂ 309.33 Caspase-1 inhibitor (anti-inflammatory) 16
1-(3-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid Pyrazole (non-fused) 1-(3-FPh), 5-CF₃, 4-COOH C₁₁H₆F₄N₂O₂ 274.17 Fluorophenyl enhances metabolic stability 20
Key Observations:

Core Structure: Thieno[2,3-c]pyrazole analogs (e.g., ) exhibit fused heterocyclic systems, which may enhance rigidity and binding affinity compared to non-fused pyrazoles (). Pyrazole derivatives () lack the thiophene ring, reducing molecular complexity and synthetic challenges.

Substituent Effects :

  • Trifluoromethyl (-CF₃) : Present in the target compound and . This group improves metabolic stability and electronegativity, influencing interactions with hydrophobic enzyme pockets .
  • Carboxylic Acid (-COOH) : Allows for salt formation or derivatization into amides () or esters, modulating solubility and bioavailability.
  • Halogenated Phenyl Groups : Chlorophenyl () and fluorophenyl () substituents increase lipophilicity (LogP) and membrane permeability.

Anticonvulsant activity is reported for structurally related thieno-triazolopyrimidines (), though direct data for the target compound is lacking.

Biological Activity

1-Phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound’s structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C14H10F3N3OS
  • Molecular Weight : 331.31 g/mol

1. Anti-inflammatory Activity

Numerous studies have highlighted the anti-inflammatory properties of thienopyrazole derivatives. Specifically, the compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

CompoundCOX-2 Inhibition (IC50)Reference
This compound0.04 μmol
Celecoxib (Standard)0.04 μmol

The compound exhibited a significant selectivity index for COX-2 over COX-1, suggesting a favorable safety profile in terms of gastrointestinal side effects commonly associated with non-selective COX inhibitors.

2. Anticancer Potential

The activation of pyruvate kinase M2 (PKM2) by thienopyrazole derivatives has been linked to altered cancer metabolism, particularly in targeting the Warburg effect—where cancer cells preferentially utilize glycolysis over oxidative phosphorylation.

  • Mechanism : The compound acts as an allosteric activator of PKM2, leading to reduced cell proliferation in various cancer cell lines.

A study reported that derivatives of pyrazole compounds showed promising results in inhibiting tumor growth in vitro and in vivo models by modulating metabolic pathways associated with cancer progression .

3. Antimicrobial Activity

Research indicates that thienopyrazole derivatives possess antimicrobial properties against a range of pathogens. The mechanism appears to involve interference with bacterial cell wall synthesis and disruption of membrane integrity.

Study on Anti-inflammatory Effects

In a controlled study involving carrageenan-induced paw edema in rats, this compound demonstrated significant anti-inflammatory effects compared to standard treatments such as diclofenac.

Cancer Cell Line Studies

In vitro studies using various cancer cell lines (e.g., HeLa and MCF7) showed that the compound significantly inhibited cell growth with an IC50 value in the micromolar range. This suggests potential for development as an anticancer agent targeting metabolic pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It binds to and inhibits COX enzymes, thereby reducing prostaglandin synthesis.
  • Allosteric Modulation : By binding to PKM2, it alters the enzyme's conformation, enhancing its activity and promoting a shift in metabolic pathways favoring apoptosis over proliferation.

Q & A

Q. Table 1: Synthesis Methods Comparison

MethodConditionsYield (%)Key Reference
One-Pot Multi-ComponentH₂O, 90°C, 3–5 h78–90
Vilsmeier-HaackPOCl₃/DMF, reflux65–80
Suzuki CouplingPd(PPh₃)₄, K₃PO₄, DMF/H₂O, 80°C70–85

Basic: How is the compound characterized structurally, and what analytical techniques are recommended?

Methodological Answer:
Structural elucidation relies on spectroscopic and crystallographic methods:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and regiochemistry. For example, the trifluoromethyl group appears as a singlet near δ 120–125 ppm in ¹⁹F NMR .
  • X-Ray Crystallography : SHELX software refines crystal structures to determine bond lengths, angles, and intermolecular interactions. The thieno[2,3-c]pyrazole core exhibits planar geometry, critical for biological activity .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. Table 2: Key Spectral Data

TechniqueDiagnostic SignalsReference
¹H NMRδ 7.2–8.1 (aryl protons), δ 4.5–5.0 (pyrazole)
¹³C NMRδ 160–165 (COOH), δ 110–115 (CF₃)
X-RayCrystallographic Data (PDB 2FQQ resolution: 2.1 Å)

Advanced: How does the compound inhibit caspase-1, and what structural insights guide its optimization?

Methodological Answer:
The compound binds caspase-1 via an allosteric mechanism, as shown in the crystal structure (PDB 2FQQ). Key steps for mechanistic analysis:

Docking Studies : Use software like AutoDock to model interactions between the thieno-pyrazole core and the caspase-1 dimer interface (Cys331 residue).

Kinetic Assays : Measure inhibition constants (Kᵢ) using fluorogenic substrates (e.g., Ac-YVAD-AMC). Positive cooperativity (Hill coefficient >1) indicates allosteric modulation .

Mutagenesis : Replace Cys331 with Ser/Ala to validate the binding site. Loss of inhibition confirms covalent interaction via disulfide bonds .

Q. Table 3: Caspase-1 Inhibition Data

AssayResultReference
IC₅₀0.8 ± 0.2 µM
Hill Coefficient1.5
Selectivity (vs. caspase-3)>100-fold

Advanced: How can researchers resolve contradictions in reported synthesis yields?

Methodological Answer:
Discrepancies in yields arise from reaction conditions and purification methods. To optimize:

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency vs. aqueous media .
  • Catalyst Loading : Increase Pd(PPh₃)₄ to 5 mol% for Suzuki reactions to reduce side products .
  • Purification : Use silica gel chromatography or recrystallization (ethanol/water) to isolate high-purity carboxylic acid derivatives (>95%) .

Q. Table 4: Yield Optimization Strategies

VariableOptimal ConditionYield Improvement
Catalyst (Suzuki)5 mol% Pd(PPh₃)₄+15%
Solvent (One-Pot)Ethanol/H₂O (1:1)+10%
Temperature90°C → 100°C+5%

Advanced: What strategies enhance the compound’s selectivity for therapeutic targets?

Methodological Answer:
Structure-activity relationship (SAR) studies guide selectivity:

  • Trifluoromethyl Position : Retaining CF₃ at C3 minimizes off-target effects (e.g., vs. caspase-3) .
  • Carboxylic Acid Bioisosteres : Replace COOH with tetrazole or acyl sulfonamide to improve membrane permeability .
  • Heterocycle Modifications : Introduce electron-withdrawing groups (e.g., Cl) to the phenyl ring to enhance binding affinity .

Q. Table 5: SAR Modifications

ModificationEffect on SelectivityReference
CF₃ → CH₃10-fold loss in potency
COOH → TetrazoleImproved bioavailability
4-Cl-Phenyl substitution2-fold increase in IC₅₀

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.